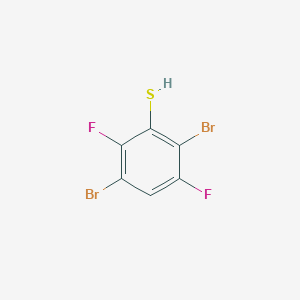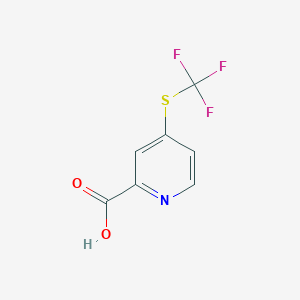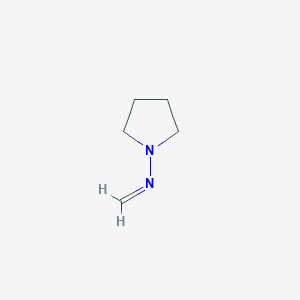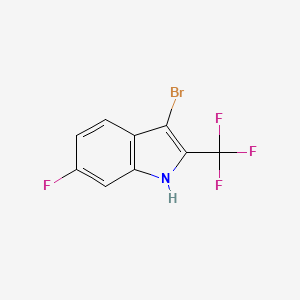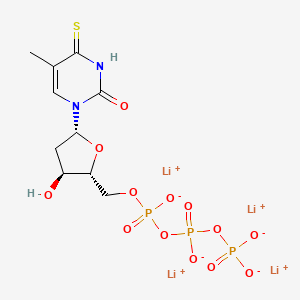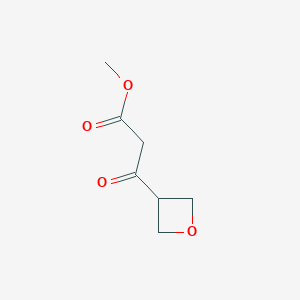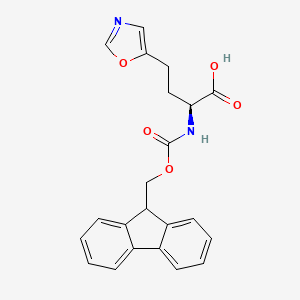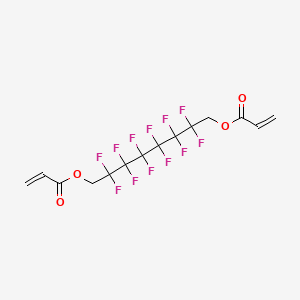
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane is a fluorinated organic compound characterized by the presence of two acryloxy groups attached to a perfluorooctane backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to solvents, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane typically involves the reaction of perfluorooctane diol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Perfluorooctane diol+Acryloyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysis and microwave irradiation can enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane can undergo various chemical reactions, including:
Polymerization: The acryloxy groups can participate in free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester bonds in the acryloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Addition Reactions: The double bonds in the acryloxy groups can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or thiols can be used.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Hydrolysis: Carboxylic acids and alcohols.
Addition Reactions: Various addition products depending on the reagents used.
Applications De Recherche Scientifique
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Employed in the development of biocompatible coatings and materials.
Medicine: Investigated for use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane exerts its effects is primarily through its chemical reactivity and physical properties. The acryloxy groups allow for polymerization and cross-linking, while the perfluorooctane backbone provides thermal stability and resistance to solvents. These combined properties enable the compound to form durable and stable materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a non-nucleophilic base.
1,8-Bis(diphenylphosphino)biphenylene: Used as a ligand in coordination chemistry.
BM(PEG)2 (1,8-bismaleimido-diethyleneglycol): Utilized as a cross-linking reagent in protein conjugation.
Uniqueness
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane is unique due to its combination of acryloxy groups and a perfluorooctane backbone. This combination imparts both reactivity and stability, making it suitable for applications requiring durable and resistant materials.
Propriétés
Formule moléculaire |
C14H10F12O4 |
|---|---|
Poids moléculaire |
470.21 g/mol |
Nom IUPAC |
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-8-prop-2-enoyloxyoctyl) prop-2-enoate |
InChI |
InChI=1S/C14H10F12O4/c1-3-7(27)29-5-9(15,16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-30-8(28)4-2/h3-4H,1-2,5-6H2 |
Clé InChI |
DAEZWHGSBZFTGJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC(C(C(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


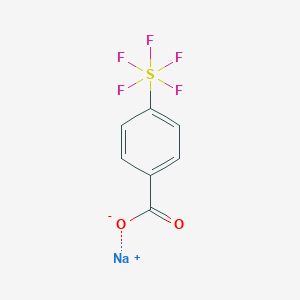

![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)


![6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12850945.png)
